
alpha.beta-methylene-2-thio-UDP
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha.beta-methylene-2-thio-UDP is a synthetic organic compound that belongs to the class of nucleotide analogues. It is structurally characterized by the presence of a methylene group and a thio group attached to the uridine diphosphate (UDP) molecule. This compound is of significant interest in the field of pharmacology due to its potential therapeutic applications and its role in biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha.beta-methylene-2-thio-UDP typically involves the modification of the uridine diphosphate molecule. One common method includes the introduction of a methylene group at the alpha and beta positions and a thio group at the 2-position of the UDP molecule. This can be achieved through a series of chemical reactions involving the use of specific reagents and catalysts.
The thio group can be introduced using thiolation reactions, where thiol reagents are used to replace specific functional groups on the UDP molecule .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Alpha.beta-methylene-2-thio-UDP undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to convert the thio group to a thiol or other reduced forms.
Substitution: The methylene group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can result in the formation of various substituted UDP analogues.
科学研究应用
Alpha.beta-methylene-2-thio-UDP has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study nucleotide analogues and their interactions with enzymes and receptors.
Biology: The compound is employed in research on cellular signaling pathways, particularly those involving nucleotide receptors.
Medicine: It has potential therapeutic applications in the treatment of diseases related to nucleotide signaling, such as certain types of cancer and inflammatory conditions.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of alpha.beta-methylene-2-thio-UDP involves its interaction with specific molecular targets, such as nucleotide receptors. The compound can bind to these receptors and modulate their activity, leading to changes in cellular signaling pathways. This can result in various biological effects, such as the regulation of cell proliferation, differentiation, and apoptosis.
相似化合物的比较
Similar Compounds
Alpha-thio-beta,gamma-methylene-ATP: This compound is similar in structure but has different functional groups attached to the ATP molecule.
Beta,gamma-methylene-ATP: Another nucleotide analogue with a methylene group at the beta and gamma positions.
Alpha-thio-ATP: A nucleotide analogue with a thio group at the alpha position.
Uniqueness
Alpha.beta-methylene-2-thio-UDP is unique due to the specific combination of methylene and thio groups attached to the UDP molecule. This unique structure allows it to interact with nucleotide receptors in a distinct manner, making it a valuable tool in biochemical research and potential therapeutic applications.
属性
分子式 |
C12H20N2O8P2S |
|---|---|
分子量 |
414.31 g/mol |
IUPAC 名称 |
[[(2S,3S,4R,5R)-3,4-dimethyl-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid |
InChI |
InChI=1S/C12H20N2O8P2S/c1-7-8(2)11(14-4-3-10(15)13-12(14)25)22-9(7)5-21-24(19,20)6-23(16,17)18/h3-4,7-9,11H,5-6H2,1-2H3,(H,19,20)(H,13,15,25)(H2,16,17,18)/t7-,8+,9+,11+/m0/s1 |
InChI 键 |
HGGLEWIKYOGGHB-YSSBGUOXSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@@H](O[C@@H]1COP(=O)(CP(=O)(O)O)O)N2C=CC(=O)NC2=S)C |
规范 SMILES |
CC1C(C(OC1COP(=O)(CP(=O)(O)O)O)N2C=CC(=O)NC2=S)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(E)-({3-[(4-benzoylphenyl)methoxy]phenyl}methylidene)amino]guanidine](/img/structure/B10773642.png)
![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B10773661.png)
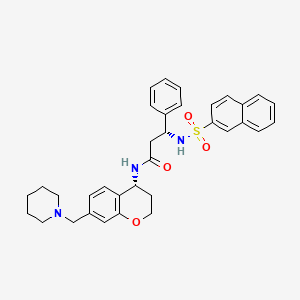
![2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B10773670.png)
![2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid](/img/structure/B10773679.png)
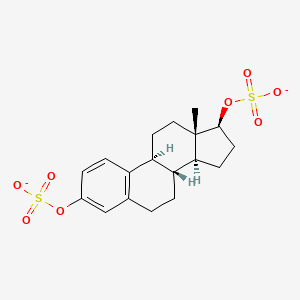
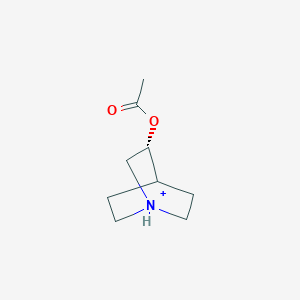

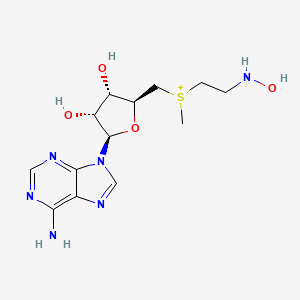
![4-(18F)fluoranyl-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B10773708.png)
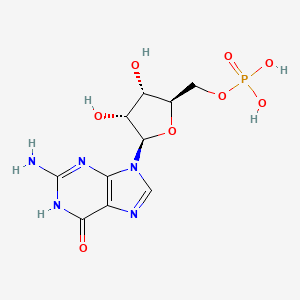
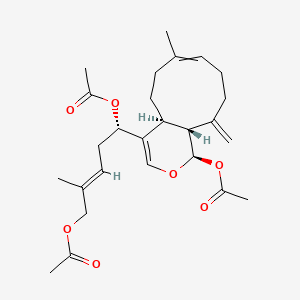
![4-(5-(4-Chlorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B10773733.png)
